molecular formula C10H16N5O8P B13667999 Adenosine-2'-phosphate H2O

Adenosine-2'-phosphate H2O

Cat. No.: B13667999
M. Wt: 365.24 g/mol
InChI Key: BBXMFUFOKBXSGD-MCDZGGTQSA-N
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Description

Adenosine-2’-phosphate H2O is a phosphorylated derivative of adenosine, a nucleoside that plays a crucial role in various biochemical processes. This compound is significant in cellular energy transfer, signal transduction, and as a building block of nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions: Adenosine-2’-phosphate H2O can be synthesized through the phosphorylation of adenosine. This process typically involves the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid in the presence of a base like pyridine. The reaction is carried out under controlled conditions to ensure the selective phosphorylation at the 2’ position of the ribose sugar.

Industrial Production Methods: In an industrial setting, the production of adenosine-2’-phosphate H2O may involve enzymatic phosphorylation using adenosine kinase. This enzyme catalyzes the transfer of a phosphate group from adenosine triphosphate to adenosine, forming adenosine-2’-phosphate. The reaction is typically carried out in aqueous solution at a controlled pH and temperature to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Adenosine-2’-phosphate H2O undergoes various chemical reactions, including hydrolysis, phosphorylation, and dephosphorylation.

Common Reagents and Conditions:

    Hydrolysis: This reaction involves the cleavage of the phosphate ester bond in the presence of water, often catalyzed by acids or bases.

    Phosphorylation: Phosphorylation reactions typically involve phosphorylating agents such as phosphorus oxychloride or phosphoric acid.

    Dephosphorylation: This reaction is catalyzed by phosphatases, which remove the phosphate group from adenosine-2’-phosphate.

Major Products:

    Hydrolysis: The hydrolysis of adenosine-2’-phosphate H2O results in the formation of adenosine and inorganic phosphate.

    Phosphorylation: Further phosphorylation can lead to the formation of adenosine diphosphate and adenosine triphosphate.

    Dephosphorylation: Dephosphorylation yields adenosine and inorganic phosphate.

Scientific Research Applications

Adenosine-2’-phosphate H2O has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study phosphate ester hydrolysis and phosphorylation reactions.

    Biology: Adenosine-2’-phosphate H2O is involved in signal transduction pathways and energy transfer processes within cells.

    Medicine: This compound is studied for its potential therapeutic applications in treating conditions related to energy metabolism and signal transduction disorders.

    Industry: It is used in the production of nucleotide-based pharmaceuticals and as a biochemical reagent in various industrial processes.

Mechanism of Action

Adenosine-2’-phosphate H2O exerts its effects primarily through its role in cellular energy transfer and signal transduction. It acts as a substrate for kinases and phosphatases, which regulate its phosphorylation and dephosphorylation. These reactions are crucial for maintaining cellular energy balance and transmitting signals within cells. The molecular targets of adenosine-2’-phosphate H2O include various enzymes involved in nucleotide metabolism and signal transduction pathways.

Comparison with Similar Compounds

    Adenosine monophosphate: Similar in structure but lacks the specific 2’ phosphorylation.

    Adenosine diphosphate: Contains two phosphate groups and plays a more direct role in energy transfer.

    Adenosine triphosphate: Contains three phosphate groups and is the primary energy currency of the cell.

Uniqueness: Adenosine-2’-phosphate H2O is unique due to its specific phosphorylation at the 2’ position, which imparts distinct biochemical properties. This specific modification allows it to participate in unique biochemical pathways and regulatory mechanisms that are not shared by its analogs.

Properties

Molecular Formula

C10H16N5O8P

Molecular Weight

365.24 g/mol

IUPAC Name

[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;hydrate

InChI

InChI=1S/C10H14N5O7P.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(22-23(18,19)20)6(17)4(1-16)21-10;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);1H2/t4-,6-,7-,10-;/m1./s1

InChI Key

BBXMFUFOKBXSGD-MCDZGGTQSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)(O)O)N.O

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)OP(=O)(O)O)N.O

Origin of Product

United States

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